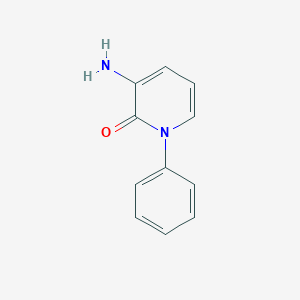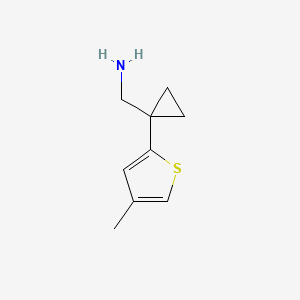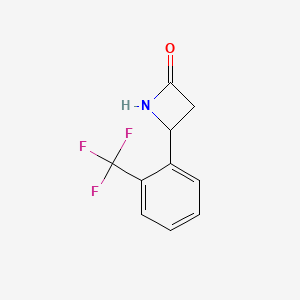
2-(2-Isocyanatoethyl)-1-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isocyanatoethyl)-1-methylpyrrolidine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of an isocyanate group, which makes it highly reactive and suitable for various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isocyanatoethyl)-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with a suitable isocyanate precursor. One common method is the reaction of 1-methylpyrrolidine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isocyanatoethyl)-1-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in substitution reactions with nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alcohols and amines are typical nucleophiles used in substitution reactions, often under mild conditions to prevent side reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced products.
Substitution: Urethanes and ureas, depending on the nucleophile used.
Scientific Research Applications
2-(2-Isocyanatoethyl)-1-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various polymers and copolymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 2-(2-Isocyanatoethyl)-1-methylpyrrolidine involves the reactivity of the isocyanate group. This group can react with nucleophiles, such as hydroxyl or amino groups, to form stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and the formation of bioconjugates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-Isocyanatoethyl methacrylate: Another compound with an isocyanate group, used in polymer synthesis and coatings.
(2-Isocyanatoethyl)benzene: Similar in structure but with a benzene ring, used in different industrial applications.
Uniqueness
2-(2-Isocyanatoethyl)-1-methylpyrrolidine is unique due to its pyrrolidine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the pyrrolidine ring can provide additional stability or reactivity compared to other isocyanate compounds.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(2-isocyanatoethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C8H14N2O/c1-10-6-2-3-8(10)4-5-9-7-11/h8H,2-6H2,1H3 |
InChI Key |
KUPACVRFLRQPJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)

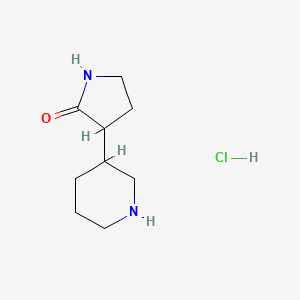
![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)



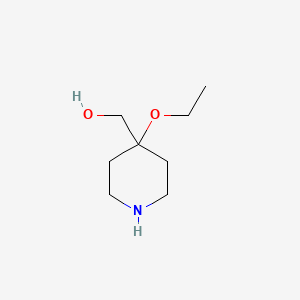
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
